Diaziridine, tetrafluoro-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diaziridine, tetrafluoro-, also known as Diaziridine, tetrafluoro-, is a useful research compound. Its molecular formula is CF4N2 and its molecular weight is 116.018 g/mol. The purity is usually 95%.

BenchChem offers high-quality Diaziridine, tetrafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diaziridine, tetrafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Propellant Applications

Diaziridine compounds have been investigated for their potential use as propellants, particularly in aerospace applications. The high strain energy associated with the diaziridine structure allows for the release of significant energy upon decomposition, making it a candidate for high-energy-density materials.

- Research Findings : A study aimed at synthesizing diaziridine functionality for propellant applications highlighted the importance of optimizing synthetic routes to minimize costs and maximize yield. The research utilized digital scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess the energetic properties of the synthesized diaziridines, demonstrating their potential as effective propellants .

- Energetic Properties : The energetic performance of diaziridines was evaluated, showing promising results that suggest their capability to meet the demands of modern propellant systems. This includes considerations of stability, impact sensitivity, and detonation performance, which are critical for safe and efficient propellant design .

Biomedical Applications

Diaziridine, tetrafluoro- also plays a crucial role in biomedical research, particularly as a precursor for photoaffinity labeling agents. These agents are vital in studying protein interactions and drug discovery.

- Photoaffinity Labeling : The compound's ability to form reactive carbene species upon photolysis allows it to covalently bond with biomolecules, facilitating the identification of protein targets and interaction mapping. Recent advancements have shown that diaziridine-derived probes can be used effectively in identifying target molecules within complex biological systems .

- Case Studies : Specific case studies have illustrated the successful application of diaziridine-based photoaffinity labels in drug discovery processes. For example, diazirinyl-substituted compounds showed significant binding affinities to various receptors, indicating their potential utility in pharmacological research .

Synthesis and Transformation Trends

The synthesis of diaziridine compounds has evolved significantly over the years. Recent trends focus on minimizing synthetic overhead while enhancing yields through innovative methodologies.

- Synthetic Approaches : Current methodologies emphasize the use of less hazardous reagents and more efficient reaction conditions. The development of "minimalist" approaches has led to the synthesis of stable diazirine derivatives that retain high reactivity necessary for their applications .

- Transformation Studies : Ongoing research continues to explore the transformation pathways of diaziridines into more complex structures, which can further expand their applicability across different fields .

Data Tables

化学反应分析

Thermal and Photochemical Decomposition

Diaziridines are known to decompose under heat or UV light to generate carbenes. For CF₄N₂:

-

Proposed Pathway :

CF N Δ or hν CF +N +FThe resultant difluorocarbene (:CF₂) is highly electrophilic and reacts with alkenes, aromatics, or nucleophiles .

Nucleophilic Substitution

Fluorine atoms in CF₄N₂ may undergo substitution with nucleophiles (e.g., amines, alkoxides):

-

Example Reaction :

CF N +RO →CF N OR+FSuch reactions are inferred from studies on trifluoromethyldiazirines .

Comparative Reactivity of Halogenated Diaziridines

Challenges and Research Gaps

-

Experimental Data : Direct studies on CF₄N₂ are scarce, with most insights extrapolated from chlorinated or trifluoromethyl analogs .

-

Mechanistic Uncertainty : The exact pathways for ring-opening or fluorocarbene stabilization remain unverified.

-

Synthetic Scalability : Harsh fluorination conditions limit large-scale production .

Key Citations

属性

CAS 编号 |

17224-09-8 |

|---|---|

分子式 |

CF4N2 |

分子量 |

116.018 g/mol |

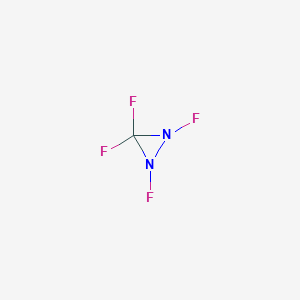

IUPAC 名称 |

1,2,3,3-tetrafluorodiaziridine |

InChI |

InChI=1S/CF4N2/c2-1(3)6(4)7(1)5 |

InChI 键 |

GYVBIRZKBSLKBA-UHFFFAOYSA-N |

SMILES |

C1(N(N1F)F)(F)F |

规范 SMILES |

C1(N(N1F)F)(F)F |

同义词 |

Tetrafluorodiaziridine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。